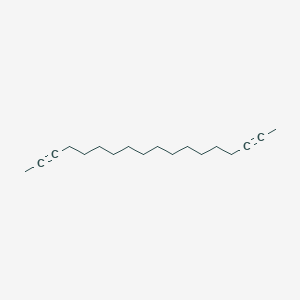
2,16-Octadecadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,16-Octadecadiyne: is a diacetylene compound with the molecular formula C18H30 It is characterized by the presence of two triple bonds located at the 2nd and 16th positions of an 18-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,16-Octadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction , which uses copper(I) salts as catalysts to couple two terminal alkynes, forming a diacetylene. The reaction conditions often include the use of a base such as pyridine and an oxidizing agent like oxygen or air.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Glaser coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,16-Octadecadiyne can undergo various chemical reactions, including:
Oxidation: The triple bonds in this compound can be oxidized to form diketones or other oxygenated products.
Reduction: Hydrogenation can reduce the triple bonds to form alkanes or alkenes.
Substitution: The hydrogen atoms adjacent to the triple bonds can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Reagents like organolithium compounds or Grignard reagents can be used for nucleophilic substitution.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted alkynes or alkenes.
Scientific Research Applications
Chemistry: 2,16-Octadecadiyne is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the formation of conjugated systems, which are valuable in materials science.
Biology and Medicine: Research has shown that polyynes, including this compound, exhibit biological activities such as antimicrobial and anticancer properties. These compounds can interact with biological membranes and proteins, leading to potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form conjugated systems makes it valuable in the development of electronic and optical devices.
Mechanism of Action
The mechanism of action of 2,16-Octadecadiyne in biological systems involves its interaction with cellular components. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, it can interact with proteins and enzymes, inhibiting their function and triggering apoptotic pathways.
Comparison with Similar Compounds
1,17-Octadecadiene: Another long-chain hydrocarbon with double bonds at the 1st and 17th positions.
7,11-Octadecadiyne: A diacetylene with triple bonds at the 7th and 11th positions.
Uniqueness: 2,16-Octadecadiyne is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and biological activity. This positioning allows for unique interactions with biological molecules and the formation of specific reaction products in synthetic chemistry.
Properties
CAS No. |
651326-32-8 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
octadeca-2,16-diyne |
InChI |
InChI=1S/C18H30/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h7-18H2,1-2H3 |
InChI Key |
GCJOOBWHSXSGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCCCCCCCC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


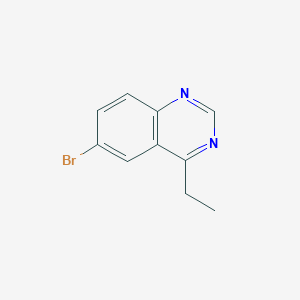
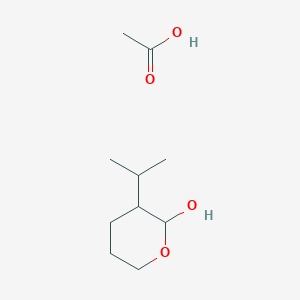
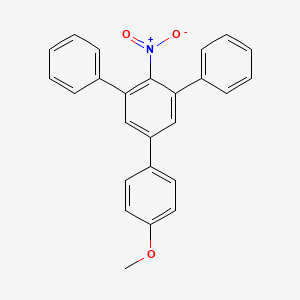
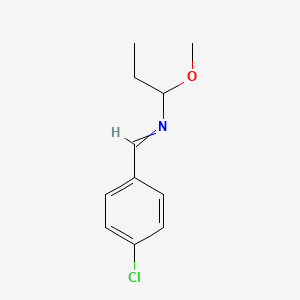
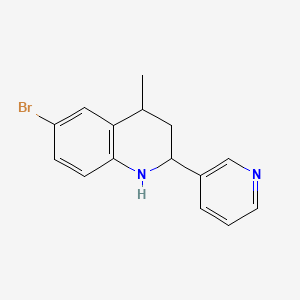
![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)
![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)
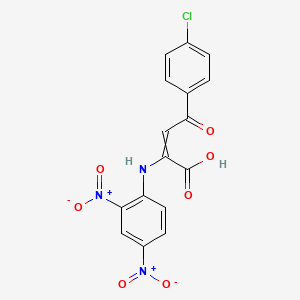
![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)
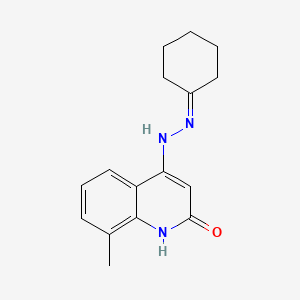
![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)
